molecular formula C6H13N5 B3426895 N-[amino(imino)methyl]pyrrolidine-1-carboximidamide CAS No. 553-83-3

N-[amino(imino)methyl]pyrrolidine-1-carboximidamide

Cat. No.: B3426895
CAS No.: 553-83-3
M. Wt: 155.20 g/mol
InChI Key: TUOOWPGKBKCOHX-UHFFFAOYSA-N
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Scientific Research Applications

N-[amino(imino)methyl]pyrrolidine-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]pyrrolidine-1-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[amino(imino)methyl]pyrrolidine-1-carboximidamide include:

Uniqueness

This compound is unique due to its specific structure and the presence of both a pyrrolidine ring and a carboximidamide group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[amino(imino)methyl]pyrrolidine-1-carboximidamide involves the reaction of pyrrolidine-1-carboximidamide with an amino(imino)methyl group.", "Starting Materials": [ "Pyrrolidine-1-carboximidamide", "Amino(imino)methyl group" ], "Reaction": [ "Step 1: Dissolve pyrrolidine-1-carboximidamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add the amino(imino)methyl group to the solution and stir for several hours at room temperature.", "Step 3: Purify the resulting compound by recrystallization or column chromatography.", "Step 4: Characterize the compound using spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS No.

553-83-3

Molecular Formula

C6H13N5

Molecular Weight

155.20 g/mol

IUPAC Name

N'-carbamimidoylpyrrolidine-1-carboximidamide

InChI

InChI=1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10)

InChI Key

TUOOWPGKBKCOHX-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)/C(=N/C(=N)N)/N

SMILES

C1CCN(C1)C(=N)N=C(N)N

Canonical SMILES

C1CCN(C1)C(=NC(=N)N)N

Origin of Product

United States

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